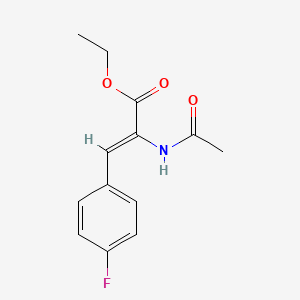
(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone, also known as APDM, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound is characterized by its unique molecular structure, which contains a thiazole ring, an amino group, and a biphenyl moiety. In recent years, APDM has attracted significant attention due to its ability to modulate various biological targets, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is complex and involves the modulation of various biological targets. One of the main mechanisms of action of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is its ability to inhibit the activity of HDACs, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDAC activity, (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone can alter the expression of various genes, leading to changes in cellular processes such as cell cycle regulation and apoptosis.
Biochemical and physiological effects:
(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone has been shown to have various biochemical and physiological effects, depending on the target it interacts with. For example, (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity. Additionally, (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone has been shown to have neuroprotective effects by inhibiting the activity of CAs, which are enzymes that play a role in the regulation of intracellular pH.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is its ability to modulate various biological targets, making it a versatile tool for studying different cellular processes. Additionally, (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is relatively easy to synthesize and has been shown to have good stability in various biological environments. However, one of the main limitations of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone. One potential direction is the development of new derivatives of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone could lead to more efficient and cost-effective production of this compound.
Synthesemethoden
The synthesis of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone can be achieved through a multi-step process that involves the reaction of various starting materials. One of the most common synthesis routes involves the condensation of 2-aminothiophenol and benzaldehyde, followed by the addition of biphenylcarboxylic acid chloride. This reaction produces (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone in good yield and high purity, making it a suitable method for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone has been extensively studied for its potential applications in various fields of medicine, including cancer treatment, neuroprotection, and inflammation. One of the most promising applications of (2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)(4-biphenylyl)methanone is its ability to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play a crucial role in the progression of various diseases and are considered important targets for drug development.
Eigenschaften
IUPAC Name |
(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-5-yl)-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2OS/c23-22-24-19(17-9-5-2-6-10-17)21(26-22)20(25)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,19,21H,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFAMCRUQQSHQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(SC(=N2)N)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-tert-butyl-1-mercapto-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5102451.png)
![2-(2-{4-[3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5102454.png)
![5-[5-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}thio)-1H-tetrazol-1-yl]-2-chlorobenzoic acid](/img/structure/B5102487.png)

![4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide](/img/structure/B5102489.png)
![2-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-1-(3-nitrophenyl)ethanol](/img/structure/B5102502.png)
![N-cyclopropyl-5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B5102503.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5102506.png)
![1-(4-bromophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5102507.png)
![5-{2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102514.png)
![11-[4-(dimethylamino)phenyl]-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B5102524.png)

![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-ethoxyphenyl 1-naphthoate](/img/structure/B5102530.png)